9-Phenethyl-9H-1,3,4,9-tetraaza-fluorene-2-thiol
Overview
Description
9-Phenethyl-9H-1,3,4,9-tetraaza-fluorene-2-thiol is a chemical compound with the molecular formula C17H14N4S . It is a subject of interest in various fields of chemistry.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H14N4S . The specific arrangement of atoms and bonds in the molecule would require more detailed structural data or spectroscopic analysis.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. Chemical reactions would depend on the conditions and reactants present .Physical and Chemical Properties Analysis
This compound has a molecular weight of 306.4g/mol. Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would require more specific data .Scientific Research Applications
Chemical Reactivity and Synthesis
- 9H-fluoren-9-imines, related to the fluorene family, react with difluorocarbene forming iminium ylides. These ylides, upon further transformations, give rise to diverse derivatives including cyclodimerization products and carboxamides, highlighting the chemical versatility and potential for creating various fluorene-based compounds (Novikov et al., 2006).
Nanotechnology and Material Sciences
- Fluorenyl-alkane-thiolate monolayer-protected gold clusters (Au-MPCs) show significant changes in optical and physical properties upon attachment of fluorenyl groups to gold nanoparticles. This finding suggests potential applications in nanotechnology and materials science, particularly in creating advanced materials with tailored optical properties (Gu et al., 2003).
Molecular Sensing and Electronics
- Fluorenone-tetraphenylethene luminogens demonstrate ultra-high sensitivity to trace water in organic solvents. Their detection limit for water is comparable to that of Karl–Fischer titration, indicating potential applications in highly sensitive moisture sensing technologies (Chen et al., 2017).
- Amino-substituted dibenzofulvene rotors show enhanced photoisomerization upon protonation, suggesting applications in pH-switchable photoactive devices, possibly offering advancements in molecular electronics and photonics (Jayasundara et al., 2017).
Medicinal Chemistry and Microbiology
- 2-(Benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives were synthesized and showed significant antimicrobial activity against a variety of microbial strains, indicating potential applications in developing new antimicrobial agents (Turan-Zitouni et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(2-phenylethyl)-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c22-17-18-16-15(19-20-17)13-8-4-5-9-14(13)21(16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMKJONDRDUVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=NNC(=S)N=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157302 | |
Record name | 2,5-Dihydro-5-(2-phenylethyl)-3H-1,2,4-triazino[5,6-b]indole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641786 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36047-61-7 | |
Record name | 2,5-Dihydro-5-(2-phenylethyl)-3H-1,2,4-triazino[5,6-b]indole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36047-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dihydro-5-(2-phenylethyl)-3H-1,2,4-triazino[5,6-b]indole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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